Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate
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Overview
Description
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C8H10F3NO4. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with acetamide under specific conditions. The reaction typically requires a base such as triethylamine (NEt3) and is carried out in an organic solvent like ethanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Condensation Reactions: The compound can react with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Condensation: Catalysts like piperidine or pyridine in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various heterocyclic compounds .
Scientific Research Applications
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group increases the compound’s electrophilicity, allowing it to form stable complexes with nucleophilic sites on enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but lacks the acetamido group, making it less versatile in certain reactions.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Contains a diazo group, which imparts different reactivity and is used in the synthesis of heterocycles.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Similar but with a methyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of both the acetamido and trifluoromethyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Biological Activity
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate, a compound with significant biological potential, is increasingly studied for its applications in medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique trifluoromethyl group, which enhances its reactivity and biological interactions. Its chemical formula is C8H10F3N1O3, and it possesses both hydrophilic and lipophilic properties due to the presence of the acetamido and ester functional groups.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of anticancer research and enzyme inhibition. The following sections detail specific activities observed in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- In vitro Studies : Various derivatives have shown promising results against human cancer cell lines. A study reported that certain synthesized derivatives exhibited IC50 values ranging from 5 to 30 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Compound Derivative | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Ethyl derivative A | MCF-7 | 22.54 | |
Ethyl derivative B | A549 | 5.08 | |
Ethyl derivative C | HCT116 | 10.00 |
The mechanism through which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, including various kinases and proteases.
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased caspase activity, suggesting that it promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at the G1 or G2 phase, preventing further proliferation of cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 cells and found a significant reduction in cell viability after 24 hours of treatment with an IC50 value of 22.54 µM. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .
- A549 Lung Cancer Study : Another research effort focused on A549 cells where this compound derivatives demonstrated cytotoxic effects with IC50 values as low as 5.08 µM. This highlights its potential as a therapeutic agent against lung cancer .
Properties
Molecular Formula |
C8H10F3NO4 |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C8H10F3NO4/c1-3-16-7(15)5(12-4(2)13)6(14)8(9,10)11/h5H,3H2,1-2H3,(H,12,13) |
InChI Key |
GFSOTHVPRBQQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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